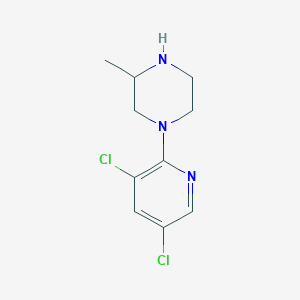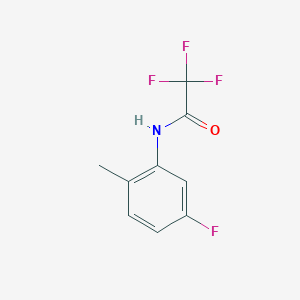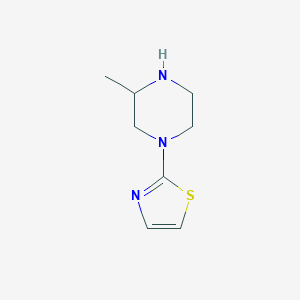
3-Methyl-1-(1,3-thiazol-2-yl)piperazine
描述
3-Methyl-1-(1,3-thiazol-2-yl)piperazine is a heterocyclic compound that contains both a thiazole and a piperazine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms.
作用机制
Target of Action
3-Methyl-1-(1,3-thiazol-2-yl)piperazine is a compound that has been found to have significant biological activityIt’s known that benzothiazole derivatives, which include this compound, have shown potent inhibition againstM. tuberculosis .
Mode of Action
It’s known that benzothiazole derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Benzothiazole derivatives have been found to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
tuberculosis , suggesting that they may have significant antimicrobial effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1,3-thiazol-2-yl)piperazine typically involves the reaction of 2-chlorothiazole with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
化学反应分析
Types of Reactions
3-Methyl-1-(1,3-thiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
3-Methyl-1-(1,3-thiazol-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a thiazole ring.
1-(1,3-Thiazol-2-yl)piperazine: Lacks the methyl group on the piperazine ring.
2-(Piperazin-1-yl)thiazole: Similar structure but different substitution pattern
Uniqueness
3-Methyl-1-(1,3-thiazol-2-yl)piperazine is unique due to the presence of both a thiazole and a piperazine ring, which imparts distinct chemical and biological properties. The methyl group on the piperazine ring can also influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(3-methylpiperazin-1-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-7-6-11(4-2-9-7)8-10-3-5-12-8/h3,5,7,9H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBSBSJOPQYMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
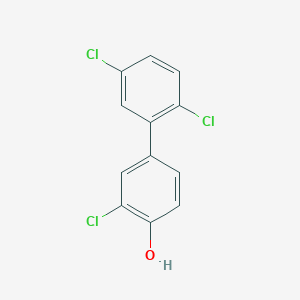
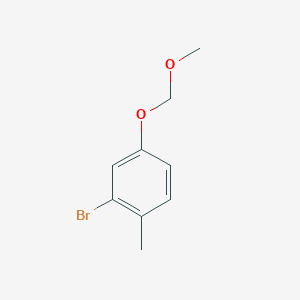
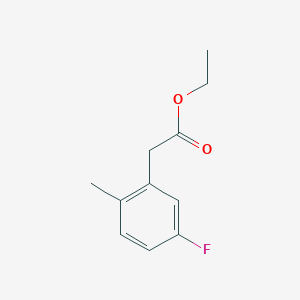
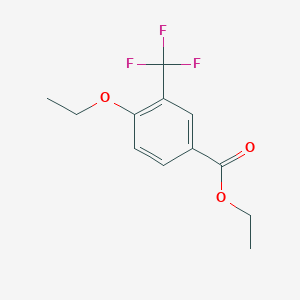
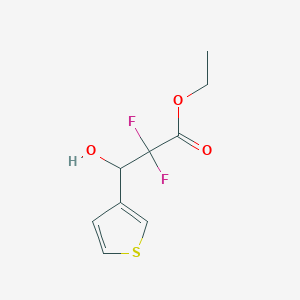
![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)
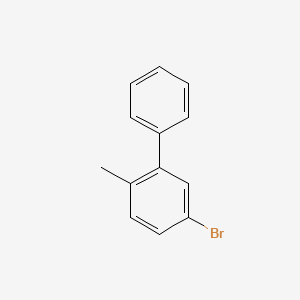
![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)
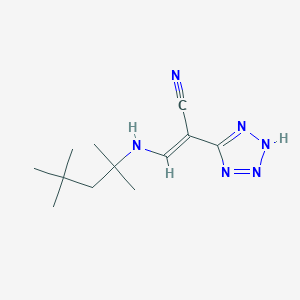
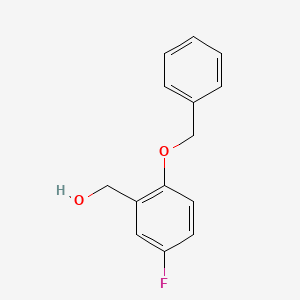
![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)
